molecular formula C6H16ClNO B1221220 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride CAS No. 2382-43-6

1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride

Cat. No. B1221220
CAS RN: 2382-43-6
M. Wt: 153.65 g/mol
InChI Key: RUUHDEGJEGHQKL-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of derivatives related to 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride involves nucleophilic substitution reactions and the use of green chemistry principles. For instance, N-[(2-Hydroxyl)-propyl-3-trimethyl ammonium] chitosan chloride (HTCC) is synthesized through nucleophilic substitution of 2,3-epoxypropyltrimethyl ammonium chloride onto chitosan using ionic liquids as homogeneous and green reaction media, indicating a shift towards more environmentally friendly synthesis methods (Yang et al., 2015).

Molecular Structure Analysis

Advanced spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR spectra, along with quantum chemical calculations, have been utilized to investigate the molecular structure of related compounds. These studies provide insights into the vibrational frequencies, molecular interactions, and electronic properties of such molecules, aiding in the understanding of their molecular structure and reactivity (Manjusha et al., 2019).

Chemical Reactions and Properties

Reactions involving 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride derivatives can include nucleophilic additions and substitutions, as well as reactions under green chemistry conditions. These processes often result in the formation of complex molecular structures with unique properties suitable for various applications, demonstrating the compound's versatile reactivity and utility in chemical synthesis (Fu et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, crystallinity, and thermal stability, of compounds related to 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride are influenced by their chemical structure and degree of substitution. Studies show that these properties can be tailored through chemical modification, impacting their application potential in various fields (Shagdarova et al., 2019).

Chemical Properties Analysis

The chemical properties of 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride and its derivatives are characterized by their reactivity towards various chemical reagents, ability to form complexes, and interaction with biological molecules. These properties are critical for their application in materials science, biotechnology, and environmental science. Molecular interactions, such as hydrogen bonding and electrostatic interactions, play a significant role in defining these chemical properties and their resulting applications (Yang et al., 2020).

Scientific Research Applications

Crystallography

  • The crystal structure of 2-acetoxy-3-carboxy-N,N,N-trimethyl-1-propanaminium chloride, a derivative of the compound, has been analyzed, confirming its extended conformation and differing from previous reports in the literature (Weber et al., 1995).

Polymer Science

  • Studies on water-soluble 1-substituted derivatives of 2-hydroxy-3-(9-oxo-9H-thioxanthene-4-yloxy)-N,N,N-trimethyl-1-propanaminium chloride salts have revealed their spectroscopic, photochemical, and photopolymerization properties. These studies indicate that substitution in the 1-position affects charge-transfer character and photopolymerization activity (Allen et al., 1993).

Photochemistry

  • The photopolymerization and photochemistry of water-soluble methyl substituted 3-(9-oxo-9H-thioxanthene-2-yloxy)-N,N,N-trimethyl-1-propanaminium salts have been explored. Methyl substitution enhances the photopolymerization of certain methacrylates in water, with specific substitutions proving more effective (Allen et al., 1986).

Organic Synthesis

  • Efficient and safe synthesis methods have been developed for compounds such as 3-carboxy-(2R)-[[hydroxy[(tetradecyl)oxy]phosphinyl]oxy]-N,N,N-trimethyl-1-propanaminium hydroxide inner salt, used as a carnitine palmitoyltransferase I inhibitor (Prashad et al., 2002).

Spectroscopic Analysis

  • A study on 3-carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium hydroxide using FT-IR, FT-Raman, UV–vis, and NMR spectra provided insights into the vibrational frequencies and molecular interactions of the compound (Manjusha et al., 2019).

Additional Applications

properties

IUPAC Name

2-hydroxypropyl(trimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO.ClH/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUHDEGJEGHQKL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[N+](C)(C)C)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7562-87-0 (Parent)
Record name beta-Methylcholine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00883835
Record name 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1)
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Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride

CAS RN

2382-43-6
Record name (2-Hydroxypropyl)trimethylammonium chloride
Source CAS Common Chemistry
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Record name beta-Methylcholine chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1)
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Record name 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1)
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Record name (2-hydroxypropyl)trimethylammonium chloride
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Record name .BETA.-METHYLCHOLINE CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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